molecular formula C11H8BrFN2 B13149666 4-(Bromomethyl)-6-fluoro-2,4'-bipyridine

4-(Bromomethyl)-6-fluoro-2,4'-bipyridine

Cat. No.: B13149666
M. Wt: 267.10 g/mol
InChI Key: ZCBQPQIOKKLQIL-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-6-fluoro-2,4'-bipyridine is a multifunctional heteroaromatic compound designed for advanced chemical synthesis and drug discovery research. Its molecular structure incorporates two key reactive sites: a bromomethyl group and a fluorine atom on the pyridine rings, making it a valuable scaffold for constructing complex molecules. The bromomethyl group is a versatile handle for further elaboration; it readily participates in nucleophilic substitution reactions, allowing for the introduction of various carbon chains or heteroatom-containing functionalities . This feature is particularly useful in the synthesis of chemical probes or in the development of novel therapeutic agents, such as those explored in peptide macrocyclization strategies to enhance stability and binding affinity . Concurrently, the fluorine atom and the bipyridine core can serve as coordination sites for metals or be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl systems commonly found in pharmaceuticals and materials . The presence of fluorine can also significantly modulate the compound's physicochemical properties, including its metabolic stability and lipophilicity, which are critical parameters in medicinal chemistry . As a sophisticated building block, this compound provides researchers with a powerful tool for molecular diversification in areas including ligand design, materials science, and the development of new chemical entities. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8BrFN2

Molecular Weight

267.10 g/mol

IUPAC Name

4-(bromomethyl)-2-fluoro-6-pyridin-4-ylpyridine

InChI

InChI=1S/C11H8BrFN2/c12-7-8-5-10(15-11(13)6-8)9-1-3-14-4-2-9/h1-6H,7H2

InChI Key

ZCBQPQIOKKLQIL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=CC(=C2)CBr)F

Origin of Product

United States

Preparation Methods

Direct Bromination

Direct bromination involves the reaction of a methyl group on the bipyridine ring with a brominating agent. This method is straightforward but can be challenging to control, potentially leading to over-bromination or side reactions.

Example:

  • Starting Material: 6-Fluoro-2,4'-bipyridine with a methyl group at the desired position.
  • Reagents: N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) as a radical initiator.
  • Conditions: Inert atmosphere, reflux in a solvent like dichloromethane.

Use of Sulfuric Acid and Hydrogen Bromide

This method involves heating the bipyridine derivative with sulfuric acid and hydrogen bromide. It is a more aggressive approach but can be effective for certain substrates.

Example:

Use of Sodium Bromate and Sodium Hydrogen Sulfite

This method is similar to those used for biphenyl derivatives, involving the use of sodium bromate as a bromine source and sodium hydrogen sulfite as a reducing agent.

Example:

  • Starting Material: 6-Fluoro-2,4'-bipyridine with a methyl group.
  • Reagents: Sodium bromate, sodium hydrogen sulfite.
  • Conditions: Cooling, stirring in a mixed solvent system (e.g., water and an organic solvent).

Analysis of Preparation Methods

Method Reagents Conditions Yield Notes
Direct Bromination NBS, AIBN Inert atmosphere, reflux Variable Risk of over-bromination
Sulfuric Acid and HBr Sulfuric acid, HBr Heating Variable Aggressive conditions
Sodium Bromate and Sodium Hydrogen Sulfite Sodium bromate, sodium hydrogen sulfite Cooling, stirring High Controlled conditions

Research Discoveries and Challenges

While specific research on 4-(Bromomethyl)-6-fluoro-2,4'-bipyridine is limited, related compounds like 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine provide insights into synthesis strategies. Challenges include controlling the bromination reaction to avoid over-bromination and ensuring the stability of the fluorine substituent during the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-6-fluoro-2,4’-bipyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Substituted bipyridines with various functional groups.

    Cross-Coupling Reactions: Bipyridine derivatives with extended conjugation.

    Oxidation and Reduction: Corresponding aldehydes, carboxylic acids, or methyl derivatives.

Scientific Research Applications

4-(Bromomethyl)-6-fluoro-2,4’-bipyridine has several applications in scientific research:

    Coordination Chemistry: Used as a ligand to form metal complexes with applications in catalysis and materials science.

    Medicinal Chemistry: Potential precursor for the synthesis of biologically active molecules.

    Organic Synthesis: Intermediate in the synthesis of more complex organic compounds.

    Material Science: Used in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-6-fluoro-2,4’-bipyridine largely depends on its role as a ligand in metal complexes. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can participate in various catalytic cycles. The bromomethyl group can undergo substitution reactions, introducing new functional groups that can modulate the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-2,2’-bipyridine
  • 6-Fluoro-2,2’-bipyridine
  • 4-Methyl-6-fluoro-2,4’-bipyridine

Uniqueness

4-(Bromomethyl)-6-fluoro-2,4’-bipyridine is unique due to the presence of both bromomethyl and fluorine substituents on the bipyridine ring. This combination of functional groups imparts distinct reactivity and coordination properties, making it a valuable compound in various chemical applications.

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